molecular formula C16H13ClN2O5 B5601558 methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5601558
M. Wt: 348.74 g/mol
InChI Key: NWWGMMIAMJQNSN-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0512992 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate, a compound with notable biological activity, has been the subject of various studies investigating its potential therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described by its molecular formula C12H11ClN2O4C_{12}H_{11}ClN_{2}O_{4}. The compound features a nitro group, a chloro-substituted aromatic ring, and a methoxycarbonyl group, which contribute to its biological activities.

Synthesis typically involves the reaction of 3-chloro-2-methylaniline with methyl 5-nitrobenzoate under controlled conditions, often utilizing coupling agents to enhance yields. The following table summarizes key synthesis parameters:

Parameter Value
Starting Materials 3-chloro-2-methylaniline, methyl 5-nitrobenzoate
Reaction Conditions Solvent: DMF; Temperature: 80°C; Time: 6 hours
Yield Approximately 70%

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer (MDA-MB-231) cells. The mechanism involves the activation of caspase pathways and cell cycle arrest at the G2/M phase.

  • Caspase Activation : At concentrations of 10 μM, the compound increased caspase-3 activity by approximately 1.5 times compared to control groups .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with 10 μM led to significant G2/M phase arrest in MDA-MB-231 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies indicate that it has effective inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:

Microorganism MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli25

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : The compound acts as a microtubule-destabilizing agent, which is crucial in cancer therapy as it disrupts mitotic spindle formation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Nitro groups can facilitate DNA alkylation, contributing to its cytotoxic effects .

Study on Breast Cancer Cells

A recent study assessed the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated:

  • Significant reduction in cell viability at concentrations above 5 μM.
  • Induction of morphological changes consistent with apoptosis at higher concentrations .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The findings demonstrated that the compound effectively inhibited bacterial growth at MIC values lower than those of commonly used antibiotics .

Properties

IUPAC Name

methyl 3-[(3-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-13(17)4-3-5-14(9)18-15(20)10-6-11(16(21)24-2)8-12(7-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWGMMIAMJQNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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